molecular formula C9H6N2O4S B1396414 2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid CAS No. 1350988-94-1

2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid

Cat. No. B1396414
CAS RN: 1350988-94-1
M. Wt: 238.22 g/mol
InChI Key: HOCHTYIZEPEEFN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes an oxazole ring and a thiophene ring, both of which are five-membered heterocyclic rings. The oxazole ring contains one nitrogen atom and one oxygen atom, while the thiophene ring contains one sulfur atom.


Chemical Reactions Analysis

Amino acids, which are likely precursors in the synthesis of this compound, can act as both acids and bases due to their amphoteric nature . They can undergo reactions characteristic of carboxylic acids and amines .


Physical And Chemical Properties Analysis

Amino acids, which are likely components of this compound, are colorless, crystalline substances . They have high melting points due to their ionic properties . Amino acids are soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene and ether .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Heterocyclic Compounds

    This compound has been used in the synthesis of various heterocyclic compounds such as oxazolidines, thiazolidines, and tetrahydro-pyrrolo[1,2-c]oxazole or thiazole diones. These processes involve reactions with aromatic aldehydes and N-bromosuccinimide for dehydrogenation to form corresponding oxazoles and thiazoles (Badr, Aly, Fahmy, & Mansour, 1981).

  • Preparation of Bicyclic Compounds

    By acetylation and cyclization in the presence of anhydrous ZnCl2, it leads to the formation of bicyclic compounds such as 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones (Badr, Aly, Fahmy, & Mansour, 1981).

Biological and Chemical Properties

  • Antimicrobial Activity

    Some derivatives have shown moderate antimicrobial activity against various bacteria, fungi, and yeast, indicating potential applications in the field of antibacterial and antifungal agents (Stanchev, Tabakova, Videnov, Golovinsky, & Jung, 1999).

  • Molecular Structure Analysis

    X-ray crystal structures and ab initio studies have been conducted on derivatives of this compound to understand their conformational properties. These studies are crucial for developing new molecules with specific physical and chemical characteristics (Kaiser, Videnov, Maichle‐Mössmer, Strähle, & Jung, 2000).

Mechanism of Action

properties

IUPAC Name

2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4S/c12-7(5-1-2-16-4-5)11-9-10-6(3-15-9)8(13)14/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCHTYIZEPEEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NC2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
Reactant of Route 3
2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
Reactant of Route 4
2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid

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